An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
Introduction
4-(4-Bromo-2,6-difluorobenzyl)morpholine is a substituted morpholine derivative of significant interest in contemporary drug discovery and development. Its unique structural amalgamation, featuring a morpholine ring, a brominated phenyl group, and difluoro-substitution, suggests a potential for diverse pharmacological activities. This guide provides a comprehensive overview of its core physicochemical characteristics, tailored for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural and physicochemical properties, propose robust analytical methodologies for its characterization, and underscore the importance of these parameters in a research and development context. All proposed methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any novel chemical entity is to establish its fundamental physicochemical properties. These parameters govern its behavior in both in vitro and in vivo systems, influencing everything from solubility and stability to absorption and distribution.
Chemical Identity
The molecule, 4-(4-Bromo-2,6-difluorobenzyl)morpholine, is structurally defined by a morpholine ring N-substituted with a 4-bromo-2,6-difluorobenzyl group.
Caption: 2D Chemical Structure of the molecule.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not publicly available, a combination of data from structurally related compounds and in silico predictions provides a reliable preliminary profile.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₁H₁₂BrF₂NO | - |
| Molecular Weight | 292.12 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Based on related compounds like 4-(4-Bromo-2-fluorobenzyl)morpholine being a solid. |
| Melting Point | Not available. Likely >100 °C | Inferred from the melting point of 4-(4-Bromophenyl)morpholine (114-118 °C). |
| Boiling Point | >300 °C (Predicted) | Computational prediction |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 (Predicted) | Computational prediction, indicating moderate lipophilicity. |
| Aqueous Solubility | Low (Predicted) | Inferred from moderate logP and the presence of a halogenated aromatic ring. |
| pKa (most basic) | 5.0 - 6.0 (Predicted) | The morpholine nitrogen is basic, but its pKa is reduced by the electron-withdrawing effects of the benzyl group. |
Analytical Characterization Methodologies
A robust analytical workflow is paramount for confirming the identity, purity, and stability of a compound. The following section outlines key analytical techniques and provides exemplar protocols grounded in established practices for similar molecules.
Chromatographic Purity and Quantification: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. The polarity of 4-(4-Bromo-2,6-difluorobenzyl)morpholine makes it an ideal candidate for this technique.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and strong retention of moderately lipophilic compounds.
-
Mobile Phase: An acetonitrile/water gradient is selected to ensure adequate retention and sharp peak shapes. A buffer like ammonium acetate is included to control the ionization state of the basic morpholine nitrogen, leading to more reproducible retention times.
-
Detection: UV detection at 254 nm is proposed, as the brominated difluorophenyl ring is expected to have a strong chromophore.
Exemplar RP-HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[1][2][3][4]
Caption: RP-HPLC Experimental Workflow.
Volatile Impurity Profiling: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While the target molecule itself may have a high boiling point, GC-MS is invaluable for detecting residual solvents or volatile byproducts from its synthesis.
Expertise & Experience: Direct analysis of polar morpholine derivatives can be challenging.[5] For trace-level quantification of morpholine-containing species, derivatization to a more volatile and stable form, such as N-nitrosomorpholine, is a common and effective strategy.[5][6][7]
Exemplar GC-MS Protocol (for potential volatile impurities):
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve a higher concentration of the sample (e.g., 10-20 mg/mL) in a suitable solvent like dichloromethane.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of 4-(4-Bromo-2,6-difluorobenzyl)morpholine.
Trustworthiness: The predicted chemical shifts and coupling patterns provide a self-validating system. The observation of the expected signals for the morpholine protons, the benzylic protons, and the aromatic protons, along with their characteristic couplings, provides high confidence in the structural assignment.
Predicted ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Morpholine Protons: Two distinct multiplets are expected. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (approx. 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-, approx. 2.5-2.7 ppm).[8][9][10]
-
Benzylic Protons (-N-CH₂-Ar): A singlet is expected around 3.6-3.8 ppm.
-
Aromatic Protons: The 2,6-difluoro substitution pattern will result in a characteristic triplet for the proton at the 3-position and a doublet for the proton at the 5-position of the phenyl ring. The chemical shifts will be in the aromatic region (approx. 7.0-7.5 ppm). The spectrum of a potential precursor, 2,6-difluorobenzyl bromide, shows aromatic signals around 6.9 and 7.3 ppm.[11]
-
-
¹³C NMR:
-
Morpholine Carbons: Two signals are expected: -O-CH₂- carbons around 67 ppm and -N-CH₂- carbons around 53 ppm.[8][12]
-
Benzylic Carbon: A signal around 55-60 ppm.
-
Aromatic Carbons: Six signals are expected. The carbons attached to fluorine will show large C-F coupling constants. The carbon attached to bromine will be at a lower field.
-
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is a critical technique for determining the melting point and assessing the purity of a crystalline solid.
Authoritative Grounding: The van't Hoff equation provides the theoretical basis for purity determination by DSC, relating the melting point depression to the mole fraction of impurities.[13][14] Modern DSC instruments and software automate this calculation, providing a highly accurate purity assessment.[15]
Exemplar DSC Protocol for Purity Analysis:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.[16]
-
Heating Rate: A slow heating rate of 1-2 °C/min is used to ensure thermal equilibrium during melting.
-
Temperature Program: Heat the sample from a temperature well below its expected melting point to a temperature well above it.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Data Analysis: The onset of the melting endotherm is taken as the melting point. Purity is calculated by the instrument's software based on the shape of the melting peak.
Caption: DSC Purity Determination Workflow.
Conclusion: A Framework for Comprehensive Characterization
This guide has established a detailed framework for the physicochemical characterization of 4-(4-Bromo-2,6-difluorobenzyl)morpholine. By integrating predicted properties with robust, validated analytical methodologies, researchers can ensure the generation of high-quality, reliable data. Adherence to established guidelines from bodies like the ICH and OECD is not merely a regulatory formality but a commitment to scientific integrity.[17][18][19][20][21] The thorough characterization outlined herein is a critical step in the journey of any novel compound from the laboratory to potential therapeutic application, providing the foundational data necessary for all subsequent stages of drug development.
References
-
PubChem. 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Bromomorpholine. National Center for Biotechnology Information. Available from: [Link]
-
TA Instruments. Purity Determination and DSC Tzero™ Technology. TA Instruments. Available from: [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Available from: [Link]
-
PubChemLite. 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO). PubChemLite. Available from: [Link]
-
PubChem. 4-(4-Bromopyridin-2-yl)morpholine. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available from: [Link]
-
ResearchGate. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available from: [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. Wikipedia. Available from: [Link]
-
ResearchGate. Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate. Available from: [Link]
-
ResearchGate. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. Available from: [Link]
-
ACS Publications. Determination of purity by differential scanning calorimetry (DSC). ACS Publications. Available from: [Link]
-
ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]
-
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
University of Hertfordshire. Fenpropimorph (Ref: CGA 101031). AERU. Available from: [Link]
-
National Toxicology Program. OECD Test Guideline 425. NTP. Available from: [Link]
-
PubChem. EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. National Center for Biotechnology Information. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
-
Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). VJFC. Available from: [Link]
-
National Institutes of Health. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Available from: [Link]
-
Mettler Toledo. DSC purity determination. Mettler Toledo. Available from: [Link]
-
ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available from: [Link]
-
PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. National Center for Biotechnology Information. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
Auxilife. OECD Chemical Testing Guidelines 2025 Updated. Auxilife. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
National Institutes of Health. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
National Institutes of Health. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. Available from: [Link]
-
Sci-Hub. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Sci-Hub. Available from: [Link]
-
PubChem. Morpholine. National Center for Biotechnology Information. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
ResearchGate. OECD Guidelines for the Testing of Chemicals. ResearchGate. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Regulations.gov. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Regulations.gov. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. starodub.nl [starodub.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR spectrum [chemicalbook.com]
- 12. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tainstruments.com [tainstruments.com]
- 16. mt.com [mt.com]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 20. researchgate.net [researchgate.net]
- 21. downloads.regulations.gov [downloads.regulations.gov]
Morpholine
N-Alkylmorpholinium
